REACTION_CXSMILES
|
[CH:1]([Si:4]([CH:14]([CH3:16])[CH3:15])([CH:11]([CH3:13])[CH3:12])[O:5][CH:6]([CH2:9][NH2:10])[CH2:7][NH2:8])([CH3:3])[CH3:2].[C:17](SC)(=[O:20])SC>CO>[CH:14]([Si:4]([CH:11]([CH3:13])[CH3:12])([CH:1]([CH3:3])[CH3:2])[O:5][CH:6]1[CH2:7][NH:8][C:17](=[O:20])[NH:10][CH2:9]1)([CH3:16])[CH3:15]
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Name
|
|
Quantity
|
27.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Si](OC(CN)CN)(C(C)C)C(C)C
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Name
|
|
Quantity
|
17.7 mL
|
Type
|
reactant
|
Smiles
|
C(SC)(=O)SC
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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UNSPECIFIED
|
Setpoint
|
60 °C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at 60° C. for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography(CH2Cl2/MeOH, 100:0→5:1)
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)[Si](OC1CNC(NC1)=O)(C(C)C)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |